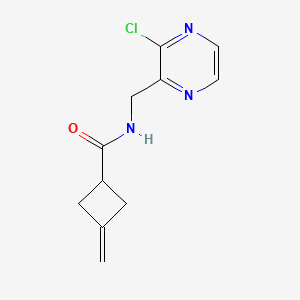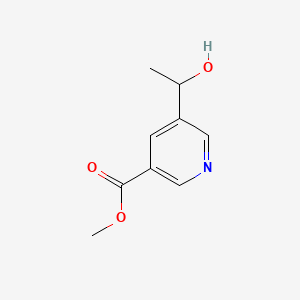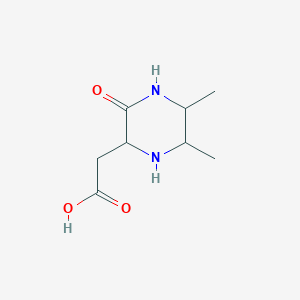![molecular formula C27H58O4Si2 B13963627 Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 53336-13-3](/img/structure/B13963627.png)
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a stearate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate typically involves the reaction of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride bonds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-hydride derivatives.
Applications De Recherche Scientifique
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the study of silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials and coatings.
Mécanisme D'action
The mechanism of action of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate involves its interaction with molecular targets through its silicon atoms and ester group. The silicon atoms can form bonds with other elements, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various molecular pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Similar structure but lacks the stearate ester group.
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with a different structural arrangement.
Uniqueness
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is unique due to the presence of both silicon atoms and a long-chain stearate ester group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
53336-13-3 |
|---|---|
Formule moléculaire |
C27H58O4Si2 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl octadecanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)31-26(24-29-32(2,3)4)25-30-33(5,6)7/h26H,8-25H2,1-7H3 |
Clé InChI |
FSYBYYSILBLSBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)


![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)

![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)




![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)

